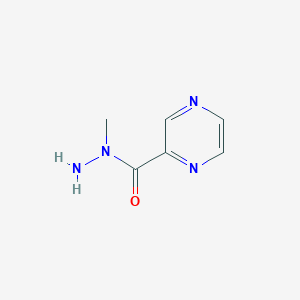

N-methylpyrazine-2-carbohydrazide

Description

Significance of Pyrazine-2-Carbohydrazide (B1222964) Scaffolds in Contemporary Organic Synthesis

The pyrazine-2-carbohydrazide scaffold is a foundational structure in modern organic synthesis, primarily due to its versatile applications in medicinal chemistry. researchgate.netjyoungpharm.inresearchgate.net Pyrazine (B50134) and its derivatives are recognized for their presence in a variety of biologically active compounds and are considered essential pharmacophores. nih.govnih.gov The incorporation of a carbohydrazide (B1668358) group onto the pyrazine ring further enhances its potential, as hydrazide and hydrazone derivatives are known to possess significant biological activities. jyoungpharm.in

Research has demonstrated that pyrazine-2-carbohydrazide derivatives exhibit a wide spectrum of pharmacological activities. These include:

Antimicrobial Properties: A series of pyrazine-2-carbohydrazide derivatives have been synthesized and have shown potent activity against various strains of Gram-positive bacteria. jyoungpharm.inresearchgate.net Modifications to this scaffold are being explored to combat the emergence of multidrug-resistant bacterial strains. jyoungpharm.in

Anticancer Activity: Certain derivatives have displayed excellent anticancer activity, with some compounds showing significant inhibitory concentrations against lung cancer cell lines. researchgate.net

Antitubercular Activity: Pyrazinamide (B1679903), a primary drug for tuberculosis treatment, is a well-known pyrazine derivative. minia.edu.eg This has spurred research into other pyrazine-2-carbohydrazide derivatives as potential anti-mycobacterial agents. minia.edu.eg

The synthesis of these scaffolds typically involves a multi-step process. A common method begins with the hydrolysis and subsequent esterification of pyrazinamide to yield ethyl-pyrazinoate. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to form pyrazinoic acid hydrazide. Finally, condensation with various aldehydes or ketones produces the desired pyrazine-2-carbohydrazide derivatives. jyoungpharm.inresearchgate.net

Table 1: Biological Activities of Pyrazine-2-Carbohydrazide Derivatives

| Derivative Type | Biological Activity | Key Findings | References |

| Substituted N'-(benzylidene)pyrazine-2-carbohydrazides | Antimicrobial | Potent against Gram-positive bacteria. | jyoungpharm.inresearchgate.net |

| Hybrid molecules with diphenyl ether/piperazinyl moieties | Anticancer | Displayed excellent activity against A549 lung cancer cells. | researchgate.net |

| Hydrazone derivatives | Anti-mycobacterial | Explored as analogs of pyrazinamide for tuberculosis treatment. | minia.edu.eg |

N-Methylpyrazine-2-Carbohydrazide as a Prominent Chemical Synthon and Structural Motif

This compound serves as a significant chemical synthon, which is a molecular unit used in synthetic organic chemistry to build more complex molecules. The introduction of a methyl group to the hydrazide nitrogen can influence the compound's physical, chemical, and biological properties. nih.gov

The synthesis of this compound derivatives often follows a similar pathway to their non-methylated counterparts. For instance, 5-methylpyrazine-2-carboxylic acid can be converted to its methyl ester, which is then treated with hydrazine hydrate to form the carbohydrazide. researchgate.netnih.govwho.int This can then be reacted with various carbonyl compounds to produce a range of hydrazones. researchgate.netnih.govwho.int

The structural motif of this compound is characterized by the dihedral angles between the pyrazine and benzene (B151609) rings in its derivatives, which are significantly different from the non-methylated versions. nih.gov This structural alteration can impact the molecule's ability to interact with biological targets.

Research into this compound and its derivatives has highlighted their potential in various areas:

Enzyme Inhibition: Hydrazones based on a 5-methylpyrazine carbohydrazide structure have been evaluated for their urease inhibition activity. researchgate.netnih.govwho.int

Antioxidant and Antimicrobial Activity: These same derivatives have also been screened for their antioxidant and antimicrobial properties. researchgate.netnih.govwho.int

Coordination Chemistry: The core structure is used as a ligand to form complexes with various metal ions, which can exhibit their own unique biological and physical properties. bendola.com

Table 2: Research Applications of this compound Derivatives

| Derivative Class | Research Focus | Noteworthy Observations | References |

| Hydrazones | Enzyme Inhibition | Evaluated for urease inhibition. | researchgate.netnih.govwho.int |

| Hydrazones | Antioxidant/Antimicrobial | Screened for potential antioxidant and antimicrobial effects. | researchgate.netnih.govwho.int |

| Metal Complexes | Coordination Chemistry | Forms complexes with various metals, leading to novel properties. | bendola.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

N-methylpyrazine-2-carbohydrazide |

InChI |

InChI=1S/C6H8N4O/c1-10(7)6(11)5-4-8-2-3-9-5/h2-4H,7H2,1H3 |

InChI Key |

VIMWVAJLVZLNRC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=NC=CN=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to N-Methylpyrazine-2-Carbohydrazide and Analogues

The synthesis of this compound and related pyrazine (B50134) carbohydrazide (B1668358) derivatives is primarily achieved through a reliable, multi-step process commencing with pyrazine carboxylic acids.

A foundational and widely employed method for synthesizing pyrazine carbohydrazides involves a two-step sequence starting from a pyrazine carboxylic acid. minia.edu.egresearchgate.netajgreenchem.comnih.gov The initial step is an esterification reaction, typically an acid-catalyzed Fischer esterification. For instance, 5-methylpyrazine-2-carboxylic acid is converted to its corresponding methyl or ethyl ester by reacting it with an excess of the respective alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), and refluxing the mixture. researchgate.netajgreenchem.comajgreenchem.com Similarly, pyrazinoic acid can be esterified under similar conditions to yield ethyl pyrazinoate. jyoungpharm.in The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). jyoungpharm.in

The second step is hydrazinolysis, where the synthesized ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netajgreenchem.com This nucleophilic acyl substitution reaction replaces the alkoxy group (-OR) of the ester with a hydrazinyl group (-NHNH₂), yielding the desired carbohydrazide. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695). ajgreenchem.comjyoungpharm.in The resulting pyrazine-2-carbohydrazide (B1222964) or its N-methylated analogue can then be isolated and purified, often by crystallization from aqueous ethanol. jyoungpharm.in

This two-step approach is a versatile and common strategy for producing various carbohydrazide intermediates, which are pivotal for further chemical modifications. ajgreenchem.comajgreenchem.com

Table 1: Synthesis of Pyrazine Carbohydrazides via Esterification and Hydrazinolysis

| Starting Material | Reagents | Intermediate Product | Final Product | Reference |

| 5-Methylpyrazine-2-carboxylic acid | 1. CH₃OH, H₂SO₄ (cat.) 2. N₂H₄·H₂O | Methyl 5-methylpyrazine-2-carboxylate | 5-Methylpyrazine-2-carbohydrazide | researchgate.netnih.gov |

| Pyrazinoic acid | 1. C₂H₅OH, H₂SO₄ (cat.) 2. N₂H₄·H₂O | Ethyl pyrazinoate | Pyrazine-2-carbohydrazide | minia.edu.egjyoungpharm.in |

While the esterification-hydrazinolysis route is prevalent, alternative pyrazine precursors can also be utilized. For example, pyrazinamide (B1679903) can serve as a starting material. It is first hydrolyzed, typically under alkaline conditions, to yield pyrazinoic acid. jyoungpharm.in This acid is then subjected to the standard esterification and subsequent hydrazinolysis as described above to form pyrazinoic acid hydrazide. jyoungpharm.in This method provides an alternative entry point to the key hydrazide intermediate from a commercially available precursor.

Another potential precursor is 2-cyanopyrazine. Although less commonly detailed for carbohydrazide synthesis in the provided context, cyano groups can be converted to esters or amides, which could then potentially be converted to the carbohydrazide. However, the direct hydrazinolysis of a cyano group to a carbohydrazide is not a standard transformation under these conditions.

Derivatization Chemistry of this compound

The this compound scaffold is a versatile building block for creating a diverse library of more complex molecules. The presence of the reactive hydrazide moiety allows for a range of chemical transformations, primarily through condensation and cyclization reactions.

A major avenue in the derivatization of pyrazine carbohydrazides is the formation of hydrazones, which are a class of Schiff bases. researchgate.net This is achieved through a condensation reaction between the terminal nitrogen atom of the hydrazide group and the carbonyl carbon of an aldehyde or a ketone. researchgate.netresearchgate.net

The synthesis is typically straightforward, involving the reaction of this compound or its analogues with a variety of substituted aromatic or heteroaromatic aldehydes in a suitable solvent, such as ethanol. ajgreenchem.comajgreenchem.comjyoungpharm.in The mixture is often refluxed for a few hours, and upon cooling, the resulting hydrazone derivative precipitates and can be collected by filtration, then purified by recrystallization. jyoungpharm.innih.gov The formation of the hydrazone is characterized by the creation of an azomethine (-C=N-) bond. researchgate.net

This reaction has been extensively used to generate large series of N'-substituted-benzylidene-pyrazine-2-carbohydrazides for various research purposes. researchgate.netnih.gov The substituents on the aromatic aldehyde can be widely varied, including methoxy, chloro, nitro, and cyano groups, leading to a diverse set of final compounds. researchgate.netresearchgate.netnih.gov

Table 2: Examples of Synthesized Hydrazone Derivatives

| Pyrazine Carbohydrazide | Aldehyde Reactant | Resulting Hydrazone | Reference |

| Pyrazine-2-carbohydrazide | Benzaldehyde | N′-[phenylmethylene]pyrazine-2-carbohydrazide | researchgate.net |

| Pyrazine-2-carbohydrazide | 3-Hydroxybenzaldehyde | 2′-(3-Hydroxybenzylidene)pyrazine-2-carbohydrazide | nih.gov |

| 5-Methylpyrazine-2-carbohydrazide | 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide | researchgate.net |

| This compound | 4-Nitrobenzaldehyde | N-methyl-N′-(4-nitrobenzylidene)pyrazine-2-carbohydrazide | nih.govresearchgate.net |

The carbohydrazide functionality is also a key precursor for synthesizing various five-membered heterocyclic rings through cyclocondensation reactions. These reactions involve the formation of a new ring system incorporating the hydrazide moiety.

One of the most important applications of pyrazine carbohydrazides in heterocyclic synthesis is the preparation of 1,3,4-oxadiazole (B1194373) derivatives. nih.gov A common method for this transformation involves the cyclodehydration of the carbohydrazide.

For example, a carbohydrazide can be refluxed with a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov The reaction mixture is then carefully poured into ice water, causing the oxadiazole product to precipitate. nih.gov Another approach involves reacting the carbohydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521). This reaction proceeds through a dithiocarbazate intermediate which then cyclizes to form a 1,3,4-oxadiazole-2-thione. mdpi.com These methods provide an efficient route to link the pyrazine core to a 1,3,4-oxadiazole ring, creating a new polyheterocyclic system. researchgate.netnih.gov

Cyclocondensation Reactions for the Elaboration of Polyheterocyclic Scaffolds

Elaboration to Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from carbohydrazides is a well-established synthetic route. While specific studies on this compound are not extensively documented, the reaction of the closely related pyrazine-2-carbohydrazide with carbon disulfide provides a clear precedent for this transformation. In a typical procedure, pyrazine-2-carbohydrazide is treated with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is refluxed for an extended period, leading to the formation of the corresponding 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol.

A plausible reaction scheme for the formation of the analogous N-methylated thiadiazole is presented below:

Scheme 1: Proposed synthesis of 5-(pyrazin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Further derivatization of the resulting thiol can be achieved through reactions with various electrophiles, offering a pathway to a wide range of substituted thiadiazole derivatives.

Formation of Triazole Systems

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through several synthetic strategies, most notably by reaction with isothiocyanates. This two-step process typically involves the initial formation of a thiosemicarbazide (B42300) intermediate, followed by cyclization to the triazole ring.

In the first step, this compound is reacted with an appropriate isothiocyanate (R-NCS) in a suitable solvent. This addition reaction yields the corresponding N-methyl-N'-(substituted-thiocarbamoyl)pyrazine-2-carbohydrazide.

Subsequent cyclization of the thiosemicarbazide intermediate can be effected under either acidic or basic conditions. Basic-catalyzed cyclization, often using aqueous sodium hydroxide, proceeds via an intramolecular nucleophilic attack of the nitrogen atom on the thiocarbonyl group, followed by the elimination of a water molecule to afford the 4-substituted-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Table 1: Examples of Reagents for Triazole Synthesis

| Starting Material | Reagent | Intermediate | Product |

| This compound | Phenyl isothiocyanate | N-methyl-N'-(phenylthiocarbamoyl)pyrazine-2-carbohydrazide | 4-phenyl-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| This compound | Methyl isothiocyanate | N-methyl-N'-(methylthiocarbamoyl)pyrazine-2-carbohydrazide | 4-methyl-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Reactions with Diverse Carbonyl Compounds for Novel Chemical Architectures

The reaction of this compound with a variety of carbonyl compounds, particularly aromatic aldehydes and ketones, represents a straightforward and efficient method for the synthesis of novel hydrazone derivatives. These reactions are typically carried out by refluxing equimolar amounts of the carbohydrazide and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).

The resulting N'-benzylidene-N-methylpyrazine-2-carbohydrazides are often crystalline solids that can be readily purified by recrystallization. A study detailing the synthesis of five such derivatives has confirmed their structures and provided insights into their conformational preferences.

Table 2: Synthesized N'-benzylidene-N-methylpyrazine-2-carbohydrazides

| Carbonyl Compound | Product Name |

| Benzaldehyde | N'-benzylidene-N-methylpyrazine-2-carbohydrazide |

| 2-Methoxybenzaldehyde | N'-(2-methoxybenzylidene)-N-methylpyrazine-2-carbohydrazide |

| 4-Cyanobenzaldehyde | N'-(4-cyanobenzylidene)-N-methylpyrazine-2-carbohydrazide |

| 2-Nitrobenzaldehyde | N-methyl-N'-(2-nitrobenzylidene)pyrazine-2-carbohydrazide |

| 4-Nitrobenzaldehyde | N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide |

The reaction is general and can be extended to a wide range of substituted aromatic and heterocyclic aldehydes, as well as ketones, providing access to a large library of Schiff bases with potential applications in coordination chemistry and materials science.

Synthesis of Iminobenzoate Derivatives

A notable extension of the reactivity of this compound is its use in the synthesis of iminobenzoate derivatives. These compounds, which feature an extended π-conjugated system, are of interest for their potential luminescent and liquid crystalline properties.

The synthesis involves the condensation of this compound with pre-synthesized ester derivatives of 4-hydroxybenzaldehyde (B117250). These esters are prepared by reacting 4-hydroxybenzaldehyde with various acid halides. The subsequent reaction with this compound is carried out under reflux conditions to yield the target iminobenzoates in good to excellent yields.

Table 3: Synthesis of Iminobenzoates with a Terminal Pyrazine Moiety

| Hydrazide | Ester Reactant | Product |

| Pyrazine-2-carbohydrazide | 4-formylphenyl benzoate | 4-(((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl) benzoate |

| 5-Methylpyrazine-2-carbohydrazide | 4-formylphenyl 4-methylbenzoate | 4-(((2-(5-methylpyrazine-2-carbonyl)hydrazono)methyl)phenyl) 4-methylbenzoate |

| Pyrazine-2-carbohydrazide | 4-formylphenyl 4-chlorobenzoate | 4-(((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl) 4-chlorobenzoate |

The structural integrity of these novel iminobenzoates has been confirmed through various spectroscopic techniques, including FT-IR, NMR, mass spectrometry, and single-crystal X-ray diffraction analysis.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The optimization of reaction conditions is crucial for maximizing the yields and purity of the products derived from this compound. Several factors, including the choice of solvent, catalyst, reaction temperature, and reaction time, have been implicitly or explicitly addressed in the synthetic procedures reported in the literature.

For the condensation reactions with carbonyl compounds to form hydrazones, ethanol is the most commonly employed solvent, providing a good balance of solubility for the reactants and facilitating product precipitation upon cooling. The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is often beneficial for accelerating the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity. Reaction times typically range from a few hours to overnight, and reflux temperatures are generally sufficient to drive the reaction to completion. Yields for these condensation reactions are often reported to be good to excellent, frequently exceeding 80%.

In the case of cyclization reactions to form thiadiazoles and triazoles, the choice of base and solvent is critical. For thiadiazole formation from carbon disulfide, a strong base like potassium hydroxide in ethanol is effective. For triazole synthesis from thiosemicarbazide precursors, aqueous sodium hydroxide is a common choice for the cyclization step. The concentration of the base and the reaction temperature can significantly impact the rate of cyclization and the potential for side reactions.

The synthesis of iminobenzoates has been shown to proceed efficiently under reflux conditions in a suitable solvent, with good to excellent yields being achieved without the need for specific catalysts beyond the inherent reactivity of the starting materials.

Across all synthetic pathways, the purification of the final products is typically achieved through recrystallization from appropriate solvents, such as ethanol or ethanol-water mixtures, which effectively removes unreacted starting materials and by-products. The monitoring of reaction progress using techniques like thin-layer chromatography (TLC) is a standard practice to determine the optimal reaction time and ensure the complete consumption of limiting reagents.

Advanced Characterization Techniques and Structural Elucidation

The precise structure of N-methylpyrazine-2-carbohydrazide is determined using a combination of sophisticated spectroscopic methods. These techniques provide a comprehensive view of the compound's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound, offering detailed insights into the proton and carbon frameworks.

Table 1: ¹H NMR Chemical Shifts for Related Pyrazine-2-Carbohydrazide (B1222964) Derivatives

| Compound | Pyrazine (B50134) Protons (ppm) | =CH Proton (ppm) | NH Proton (ppm) | Aromatic Protons (ppm) |

|---|---|---|---|---|

| N′-[phenyl methylene] pyrazine-2-carbohydrazide | 8.56-8.77 (m) | 7.20 (s) | 9.39 (s) | 7.38-8.41 (m) |

| N′-[(4-chlorophenyl) methylene] pyrazine-2-carbohydrazide | 8.45-8.87 (m) | 7.29 (s) | 12.42 (s) | 7.34-7.78 (m) |

| N′-[(2-chlorophenyl) methylene] pyrazine-2-carbohydrazide | 8.74-8.87 (m) | 7.29 (s) | 12.42 (s) | 7.37-7.98 (m) |

| N′-[(3-nitrophenyl) methylene] pyrazine-2-carbohydrazide | 8.84-8.98 (m) | 7.54 (s) | 12.60 (s) | 7.61-7.80 (m) |

Data sourced from Miniyar et al. (2009) researchgate.net. Note: The chemical shifts are for derivatives and not the subject compound.

Similar to ¹H NMR, direct experimental ¹³C NMR data for this compound is scarce. However, analysis of related compounds provides a reliable estimation of the carbon chemical shifts. The carbonyl carbon of the carbohydrazide (B1668358) group is expected to be the most downfield signal, typically above 160 ppm. The carbons of the pyrazine ring would appear in the aromatic region, generally between 140 and 150 ppm. The methyl carbon attached to the nitrogen would be found in the upfield region. For comparison, in N′-[(E)-2-Methoxybenzylidene]pyrazine-2-carbohydrazide, the carbonyl carbon appears at 160.5 ppm, and the pyrazine ring carbons are observed between 143.7 and 148.8 ppm nih.gov.

Table 2: ¹³C NMR Chemical Shifts for a Related Pyrazine-2-Carbohydrazide Derivative

| Compound | C=O (ppm) | Pyrazine Carbons (ppm) | Aromatic/Imine Carbons (ppm) | OCH₃ (ppm) |

|---|

Data sourced from a study on N′-[(E)-2-Methoxybenzylidene]pyrazine-2-carbohydrazide nih.gov. Note: The chemical shifts are for a derivative and not the subject compound.

Theoretical calculations, such as those using Density Functional Theory (DFT), are invaluable for predicting NMR parameters and corroborating experimental data. A theoretical investigation of N-methyl-N'-(4-nitrobenzylidene) pyrazine-2-carbohydrazide has been performed, where the ¹H and ¹³C NMR chemical shifts were calculated using the gauge-independent atomic orbital (GIAO) method. icm.edu.plscinito.ai These calculated values were then compared with experimental results for the same derivative, showing good agreement. icm.edu.pl This correlation between theoretical and experimental data provides a higher degree of confidence in the structural assignment. Such theoretical approaches could be applied to this compound to predict its NMR spectra with a high level of accuracy.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and understanding its molecular vibrations.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. While a spectrum for the specific compound is not available, the analysis of derivatives provides a clear indication of the expected vibrational modes. For instance, in various pyrazine-2-carbohydrazide derivatives, the N-H stretching vibration of the hydrazide group is typically observed in the region of 3300-3400 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong band usually found between 1670 and 1690 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) are expected in the 1500-1550 cm⁻¹ region. The pyrazine ring C-H and C=N stretching vibrations would also be present in the fingerprint region. For example, in N′-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide, the N-H stretch is at 3306 cm⁻¹ and the C=O stretch is at 1684 cm⁻¹ .

Table 3: Key FT-IR Absorption Bands for Related Pyrazine-2-Carbohydrazide Derivatives

| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) |

|---|---|---|---|

| N′-[phenyl methylene] pyrazine-2-carbohydrazide | 3298 | 1682 | 1539 |

| N′-[(4-chlorophenyl) methylene] pyrazine-2-carbohydrazide | 3298 | 1684 | 1529 |

Data sourced from Miniyar et al. (2009) researchgate.net. Note: The data is for derivatives and not the subject compound.

Experimental Raman spectroscopic data for this compound is not readily found in the surveyed scientific literature. Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For a complete structural analysis, obtaining the Raman spectrum of this compound would be beneficial, as it would help in assigning the symmetric stretching vibrations of the pyrazine ring and other non-polar functional groups.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

For instance, the mass spectrum of the related compound, methylpyrazine-2-carboxylate, shows a molecular ion peak corresponding to its molecular weight. nist.gov Similarly, various pyrazine-2-carbohydrazide derivatives have been characterized by mass spectrometry, confirming their molecular weights. researchgate.net In the electron ionization (EI) mass spectrum of 2-methylpyrazine, a precursor to the carbohydrazide, the molecular ion peak is observed at an m/z corresponding to its molecular weight of 94.1145. nist.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value |

| Molecular Formula | C₆H₈N₄O |

| Molecular Weight | 152.15 g/mol |

| Expected [M+H]⁺ | 153.0717 |

| Predicted Key Fragments | Pyrazine ring fragments, loss of -NHCH₃, loss of -CONHNHCH₃ |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been explicitly detailed in the available research, the crystal structures of several closely related compounds offer significant insights.

The crystal structure of pyrazine-2-carbohydrazide has been determined, revealing a three-dimensional framework held together by a network of N—H···O, N—H···N, and C—H···O hydrogen bonds. scispace.comiucr.org This foundational structure provides a basis for understanding how N-methylation might influence crystal packing.

The analysis of these related structures suggests that this compound would likely exhibit a planar or near-planar pyrazine ring and that hydrogen bonding involving the hydrazide group would be a dominant feature of its crystal packing. The presence of the methyl group on the nitrogen atom may introduce steric effects that could alter the hydrogen bonding network compared to the unsubstituted parent compound.

Table 2: Crystallographic Data for Related Pyrazine-2-carbohydrazide Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| Pyrazine-2-carbohydrazide | Monoclinic | P2₁/c | N—H···O, N—H···N, C—H···O hydrogen bonds | scispace.comiucr.org |

| N′-[(E)-2-Methoxybenzylidene]pyrazine-2-carbohydrazide | Monoclinic | P2₁/n | C—H···O, C—H···N contacts, π–π stacking | |

| 2′-(3-Hydroxybenzylidene)pyrazine-2-carbohydrazide monohydrate | Triclinic | P-1 | N—H···O hydrogen bonds, π–π stacking | nih.gov |

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. This analysis is crucial for verifying the empirical formula of the synthesized compound and assessing its purity.

For a compound with the molecular formula C₆H₈N₄O, the theoretical elemental composition can be calculated as follows:

Carbon (C): 52.17%

Hydrogen (H): 5.84%

Nitrogen (N): 36.82%

Oxygen (O): 10.51%

Experimental values obtained from elemental analysis of a synthesized sample of this compound should closely match these theoretical percentages. A significant deviation would indicate the presence of impurities or that the incorrect compound was synthesized. Studies on various pyrazine-2-carbohydrazide derivatives consistently report the use of elemental analysis to confirm the composition of the newly synthesized compounds, with the found values being in close agreement with the calculated values. eurjchem.comeurjchem.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 47.39 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 5.31 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 36.83 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.52 |

| Total | 152.18 | 100.00 |

Chromatographic Techniques for Purity Analysis (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate mixtures of compounds. For this compound, TLC can be employed to quickly check the purity of a sample by observing the number of spots on the TLC plate. A pure compound should ideally show a single spot. The choice of the mobile phase is critical for achieving good separation. For related pyrazine derivatives and hydrazides, solvent systems such as chloroform:methanol are commonly used. researchgate.net The visualization of the spots can be achieved under UV light, especially given the aromatic nature of the pyrazine ring. acs.org The purity of N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)pyrazine-2-carbohydrazide was checked by TLC. eurjchem.com

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment. Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of pyrazine derivatives. nih.govijcpa.in A C18 column is often employed as the stationary phase, with a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comgoogle.com The detection is usually performed using a UV detector, as the pyrazine ring exhibits strong UV absorbance. A highly pure sample of this compound would present as a single, sharp peak in the HPLC chromatogram. The retention time of the peak is a characteristic of the compound under specific chromatographic conditions.

Table 4: General Chromatographic Conditions for Analysis of Pyrazine Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |

| TLC | Silica gel 60 F₂₅₄ | Chloroform:Methanol mixtures | UV light (254 nm) | Purity check, reaction monitoring |

| HPLC | C18 column | Acetonitrile/Water or Methanol/Buffer | UV detection | Purity determination, quantification |

Computational Chemistry and Theoretical Investigations of N Methylpyrazine 2 Carbohydrazide and Its Derivatives

Quantum Mechanical Studies for Molecular and Electronic Structure Determination

Quantum mechanical calculations are a cornerstone for elucidating the fundamental characteristics of molecular systems. For N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide, both Density Functional Theory (DFT) and Hartree-Fock (HF) theory have been employed to determine its optimized molecular geometry and electronic structure. icm.edu.pl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary method for investigating the properties of pyrazine (B50134) derivatives. Specifically, the B3LYP exchange-correlation functional has been utilized for these calculations. icm.edu.pl This method provides a reliable approach to understanding the electronic structure and has been used to optimize the molecular geometry of N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide. icm.edu.pl The results from these calculations have been compared with experimental data where available, showing good correlation, particularly for bond angles when using a substantial basis set. icm.edu.pl

Hartree-Fock (HF) Theory Approaches

Alongside DFT, Hartree-Fock (HF) theory has been applied to study N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide. icm.edu.pl HF calculations offer a fundamental ab initio approach to solving the electronic Schrödinger equation. These calculations were performed to obtain the optimized molecular geometry and to analyze the electronic properties of the molecule. icm.edu.pl The results from HF methods were compared with those from DFT and experimental values to provide a comprehensive understanding of the compound's structure. icm.edu.pl

Selection of Basis Sets and Computational Parameters

The accuracy of quantum chemical calculations is highly dependent on the choice of basis sets. For the theoretical investigation of N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide, the Pople-style basis sets 6-311G(d,p) and 6-311++G(d,p) were used in conjunction with both DFT (B3LYP) and HF methods. icm.edu.plscinito.ai The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electronic distribution, especially in a molecule with heteroatoms and potential for delocalized electrons. All calculations were performed using the Gaussian 09W program package. icm.edu.pl

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity and potential interactions. For N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide, detailed analyses of its electronic structure have been conducted through Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) theories.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Compositions)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity of a molecule. The energies of these orbitals and their energy gap (ΔE) provide insights into the molecule's kinetic stability and the likelihood of charge transfer.

For N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide, the HOMO and LUMO energies were calculated at the B3LYP/6-311++G(d,p) level. icm.edu.pl The energy gap reveals the chemical reactivity and points to the potential for intramolecular charge transfer. icm.edu.pl

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -3.19 |

| Energy Gap (ΔE) | 3.39 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions, Charge Delocalization, and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of intermolecular interactions that arise from hyperconjugative effects and charge delocalization. icm.edu.pl

In the study of N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide, NBO analysis was used to investigate these phenomena. icm.edu.pl The analysis reveals significant hyperconjugative interactions, which contribute to the stability of the molecule. The charge delocalization between donor (Lewis-type) and acceptor (non-Lewis type) orbitals is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate a more intense interaction.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | π(C7-N3) | 35.21 |

| LP(1) N4 | π(C11-C16) | 22.15 |

| π(C2-N1) | π(C3-C5) | 20.87 |

| π(C5-C6) | π(N1-C2) | 18.45 |

Conformational Analysis and Potential Energy Surface (PES) Scans

Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energies. The Potential Energy Surface (PES) provides a mathematical or graphical representation of a molecule's energy as a function of its geometry. By scanning the PES, researchers can identify stable conformers (local minima), transition states between them, and the energy barriers for rotation around specific bonds. This information is fundamental to understanding a molecule's flexibility, its preferred three-dimensional structure, and how it might interact with biological targets.

For derivatives of pyrazine-2-carbohydrazide (B1222964), theoretical calculations such as PES scans are employed to understand their structural and electronic properties. A notable example is the study of N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide. In this research, the molecular geometry was optimized using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically B3LYP with 6-311G(d,p) and 6-311++G(d,p) basis sets. A PES scan was conducted at the 6-311G(d,p) level to explore the conformational landscape of the molecule.

Such studies have revealed significant findings regarding the dihedral angles between the pyrazine and benzene (B151609) rings in N'-benzylidene-N-methylpyrazine-2-carbohydrazides. In a series of these compounds, the dihedral angles were found to be in the range of 55-78°. researchgate.net This contrasts with their non-methylated counterparts, where the same dihedral angles are much smaller, ranging from 0-6°. researchgate.net This indicates that the presence of the methyl group on the nitrogen atom introduces significant steric hindrance, forcing the molecule into a more twisted conformation.

The stability of different conformers can be further analyzed by considering the Boltzmann distribution at a specific temperature, which provides the relative population of each conformer. For instance, in a study of N-acylhydrazones, PES scans and equilibrium geometry calculations showed that the most stable conformers of the studied compounds represented a significant majority of the total conformers at 298.15 K. scielo.br This type of analysis, when applied to N-methylpyrazine-2-carbohydrazide and its derivatives, can pinpoint the most likely conformation of the molecule in a given environment.

| Compound Class | Substitution | Dihedral Angle Range (Pyrazine-Benzene) | Reference |

| N'-benzylidene-N-methylpyrazine-2-carbohydrazides | N-methylated | 55-78° | researchgate.net |

| N'-benzylidene-pyrazine-2-carbohydrazides | Non-methylated | 0-6° | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules. nih.gov It is calculated by determining the force exerted on a positive test charge (like a proton) by the molecule's electron and nucleus cloud. nih.gov The MEP is typically visualized by mapping its values onto a constant electron density surface of the molecule, using a color-coded scheme. nih.govfip.org This map reveals the charge distribution and allows for the identification of electrophilic and nucleophilic sites.

The color-coding convention for MEP maps is generally as follows:

Red: Indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. fip.orgnih.gov

Blue: Represents regions of most positive electrostatic potential, which are prone to nucleophilic attack. These areas are typically found around hydrogen atoms attached to electronegative atoms. fip.orgnih.gov

Green: Denotes regions of neutral or near-zero potential. fip.org The potential increases in the order of red < yellow < green < blue. fip.org

While specific MEP studies on this compound were not prominently found, research on analogous carbohydrazide (B1668358) derivatives provides valuable insights. For example, a study on 1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide derivatives utilized Electrostatic Potential Maps (EPMs) to understand how substitutions affect the electron density and, consequently, the biological activity. scielo.br The maps of these compounds showed that electronegative regions were concentrated around the carbonyl oxygen and the nitrogen atoms of the pyridine (B92270) ring, while electropositive regions were located on the hydrazide N-H protons. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Entity Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their physicochemical properties, which can be quantified by molecular descriptors. These descriptors can be categorized into several classes, including electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molar refractivity, molecular volume), and hydrophobic (e.g., LogP).

The process of developing a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen. This set is usually divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series using quantum mechanical methods (like DFT) or other computational tools. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the biological activity (the dependent variable) to a selection of the most relevant descriptors (the independent variables).

Model Validation: The predictive power of the QSAR model is rigorously assessed through internal validation (e.g., cross-validation, Q²) and external validation using the test set (e.g., R²_pred). nih.gov

While no specific QSAR studies have been published for this compound, the methodology has been successfully applied to other pyrazine and pyrazole (B372694) derivatives. For instance, a QSAR study on pyrazoline derivatives as carbonic anhydrase inhibitors resulted in a statistically significant model. nih.gov

| Statistical Parameter | Description | Value from Pyrazoline Study |

| R² | Coefficient of determination for the training set. | 0.79 |

| Q²cv | Cross-validated R² from internal validation. | 0.64 |

| R²test | Coefficient of determination for the external test set. | 0.95 |

Data from a QSAR study on pyrazoline derivatives as carbonic anhydrase inhibitors. nih.gov

This model demonstrated a good correlation between the calculated descriptors and the inhibitory activity (pIC50), allowing the researchers to understand which properties were most influential. nih.gov Similarly, a QSAR study on pyridothienopyrimidine derivatives as antimicrobial agents identified that decreasing solubility (Log S), the energy of the lowest unoccupied molecular orbital (E_LUMO), and molar refractivity could enhance antimicrobial activity. fip.org

For this compound, a QSAR approach could be invaluable for optimizing its derivatives for a specific biological target. By synthesizing and testing a series of analogues with varied substitutions on the pyrazine ring or the carbohydrazide moiety, a QSAR model could be developed. This model would guide the rational design of new compounds with potentially improved activity, reduced toxicity, or optimized pharmacokinetic properties, thereby saving significant time and resources in the drug discovery process.

Coordination Chemistry and Ligand Properties

N-Methylpyrazine-2-Carbohydrazide and Its Derivatives as Potential Ligands

This compound and its derivatives are a class of organic compounds that have garnered significant interest in the field of coordination chemistry. Their molecular framework, featuring a pyrazine (B50134) ring and a carbohydrazide (B1668358) side chain, presents multiple potential donor sites for coordination with metal ions. The pyrazine ring, a diazine, contains two nitrogen atoms in a para arrangement, which can participate in metal binding. The carbohydrazide moiety (-CO-NH-NH-CH₃) offers additional coordination points through the carbonyl oxygen and the hydrazinic nitrogen atoms.

The versatility of these compounds as ligands is enhanced by the possibility of synthesizing a variety of derivatives. For instance, condensation of the parent hydrazide with different aldehydes or ketones can yield Schiff base derivatives, such as N'-benzylidene-N-methylpyrazine-2-carbohydrazides. nih.gov These modifications can influence the steric and electronic properties of the ligand, thereby tuning the stability and structure of the resulting metal complexes. nih.gov The presence of the methyl group on the terminal nitrogen of the hydrazide chain also impacts the ligand's conformational flexibility and the supramolecular structures of its compounds. nih.gov

Derivatives of pyrazine-2-carbohydrazide (B1222964) have been shown to act as bidentate or tridentate ligands, coordinating to metal ions in various modes. nih.goveurjchem.com The specific coordination behavior depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of substituents on the pyrazine or hydrazide fragments. The imbalanced electron density distribution within the pyrazine ring, caused by the inductive effect of the two nitrogen atoms, further contributes to its coordination potential. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux. jyoungpharm.inijsra.net The resulting coordination compounds can be isolated as crystalline solids and characterized by a range of analytical and spectroscopic techniques.

Analysis of the metal complexes formed with this compound derivatives reveals several possible chelation modes. The ligand can coordinate to a metal ion in a bidentate or tridentate fashion. In many instances, chelation involves the azomethine nitrogen and a nitrogen atom from the pyrazine ring. nih.gov Alternatively, coordination can occur through the phenolate (B1203915) oxygen (in derivatives with a hydroxylated aromatic ring), the azomethine nitrogen, and the enolate oxygen atoms, making the ligand act as a dibasic tridentate donor. eurjchem.com

The specific binding sites are often identified by comparing the infrared (IR) spectra of the free ligand with those of the metal complexes. A shift in the stretching frequency of the C=N (azomethine) group to lower wavenumbers in the complex spectrum is indicative of the involvement of the azomethine nitrogen in coordination. nih.govijsra.net Similarly, changes in the vibrational bands associated with the pyrazine ring can suggest the participation of a ring nitrogen in metal binding. nih.gov In cases where the ligand coordinates in its enol form, the appearance of new bands corresponding to C-O stretching and the disappearance of the N-H stretching band provide evidence for this tautomeric form's involvement in chelation. doi.org

This compound and its derivatives readily form complexes with a variety of transition metal ions. The choice of the metal ion is crucial as it influences the geometry and properties of the resulting complex. For instance, transition metals from the d-block are often used due to their small size, polarizing nature, and poorly shielded nuclei, which allows them to attract ligands effectively. nih.gov

Complexes of pyrazine-based ligands have been successfully synthesized with metal ions such as Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Pd(II). nih.govresearchgate.net The resulting complexes exhibit different coordination geometries depending on the metal ion and the ligand-to-metal ratio. For example, some Ni(II), Cu(II), and Pd(II) complexes adopt a square planar geometry, while Co(II) complexes can be tetrahedral. researchgate.net The interaction between the ligand and the metal ion can lead to the formation of mononuclear or polynuclear structures, including two-dimensional coordination polymers. doi.org

A combination of spectroscopic techniques is employed to elucidate the structure and bonding in the metal complexes of this compound derivatives.

Infrared (IR) Spectroscopy: As mentioned earlier, IR spectroscopy is instrumental in identifying the ligand's coordination sites by observing shifts in the vibrational frequencies of key functional groups upon complexation. nih.govijsra.netdoi.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. These spectra help in determining the coordination geometry of the central metal ion. doi.orgresearchgate.net For instance, the UV-Vis spectrum of a Mn(II) coordination polymer showed a broad absorbance band attributed to ligand-to-metal charge transfer (LMCT) transitions, in addition to intraligand transitions. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons upon complexation, further confirming the binding mode.

Magnetic Susceptibility: Magnetic moment measurements at different temperatures are crucial for determining the spin state of the metal ion in the complex and for identifying any magnetic coupling between adjacent metal centers in polynuclear complexes. doi.orglibretexts.org For example, magnetic susceptibility measurements of a dinuclear Mn(II) complex indicated an antiferromagnetic coupling between the metal centers. doi.org

The table below summarizes the characteristic spectroscopic data for a representative metal complex.

| Technique | Free Ligand (Derivative) | Metal Complex | Interpretation |

| IR (cm⁻¹) | ν(C=N) at ~1600 | Shift to lower frequency | Azomethine nitrogen coordination. nih.gov |

| ν(C-N) at ~1220-1020 | Shift to lower frequency | Involvement of adjacent groups in coordination. nih.gov | |

| UV-Vis (nm) | π → π* and n → π* transitions | New charge transfer (LMCT) bands | Confirmation of metal-ligand bond formation. doi.org |

| Magnetic Moment | N/A | Varies with metal ion and spin state | Elucidation of electronic structure and magnetic interactions. doi.org |

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal-ligand adducts. researchgate.net These studies provide detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govresearchgate.net

The table below presents selected crystallographic data for a related pyrazine carbohydrazide derivative.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 5-methylpyrazine-2-carbohydrazide | Monoclinic | P2₁/c | Intermolecular N—H···O hydrogen bonds forming a chain-like structure. | researchgate.net |

| N'-benzylidene-N-methylpyrazine-2-carbohydrazide | - | - | Dihedral angles between pyrazine and benzene (B151609) rings in the range of 55-78°. | nih.gov |

Theoretical Investigations of Metal-Ligand Interactions and Complex Stability

Theoretical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure, bonding, and stability of metal complexes. icm.edu.pl These computational studies complement experimental data and can help in understanding the nature of metal-ligand interactions.

For a derivative of this compound, theoretical investigations have been used to optimize the molecular geometry and to analyze the electronic structure. icm.edu.plscinito.ai Natural Bond Orbital (NBO) analysis can be employed to study hyperconjugative interactions and charge delocalization within the molecule, providing a detailed picture of the bonding. icm.edu.pl Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the electronic properties and reactivity of the complexes. icm.edu.pl

Advanced Applications As Chemical Scaffolds and Building Blocks

Role in the Construction of Complex Heterocyclic Systems Beyond Direct Derivatives

The N-methylpyrazine-2-carbohydrazide scaffold is a key starting point for the synthesis of a wide array of complex heterocyclic systems. The carbohydrazide (B1668358) group (-CONHNHCH₃) is particularly reactive and can participate in various cyclization and condensation reactions to form new rings. For instance, pyrazine (B50134) carbohydrazides can be condensed with different carbonyl compounds to produce hydrazones. acs.org These intermediates are pivotal in building larger, more complex structures.

Research has demonstrated that related carbohydrazide derivatives are used to synthesize five-membered heterocycles. For example, reactions with isothiocyanates can lead to the formation of thiosemicarbazides, which can be further cyclized to yield thiadiazoles. rsc.org Similarly, reactions with carbon disulfide can produce oxadiazoles, and treatment with formic acid can result in triazole derivatives. rsc.org

Furthermore, the pyrazine-2-carbohydrazide (B1222964) framework can be integrated into hybrid molecules through molecular hybridization techniques. This approach involves fusing the pyrazine carbohydrazide pharmacophore with other active moieties, such as diphenyl ether or piperazinyl derivatives, to create novel hybrid compounds with potentially enhanced biological or chemical properties. x-mol.com This highlights the role of this compound not just as a precursor for simple derivatives, but as a fundamental building block for intricate, multi-component heterocyclic systems. x-mol.comnih.gov

Integration into Supramolecular Assemblies based on Hydrogen Bonding and Complexation Properties

The molecular structure of this compound and its derivatives is well-suited for the formation of ordered, non-covalent structures known as supramolecular assemblies. These assemblies are governed by specific intermolecular interactions, primarily hydrogen bonding and π-π stacking.

The carbohydrazide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), enabling the formation of robust networks. In related systems, N–H⋯N and N–H⋯S=C hydrogen bonds have been observed to be the dominant interactions, leading to the self-assembly of molecules into chains or dimeric units. nih.gov The pyrazine ring itself, with its nitrogen atoms, can act as a hydrogen bond acceptor, further directing the assembly process. researchgate.net The ability to form these predictable interactions makes this compound a valuable component in crystal engineering, where the goal is to design and synthesize solid-state structures with specific topologies and properties. researchgate.net

Exploitation in Materials Science for Enhanced Chemical Properties

The unique electronic and structural characteristics of this compound derivatives make them attractive candidates for applications in materials science, particularly in the development of luminescent materials and liquid crystals.

Hydrazone derivatives, which can be readily synthesized from this compound, are known to form the basis of luminescent materials. The extended π-conjugation in these molecules, often spanning across the pyrazine ring and other aromatic systems, is crucial for their photophysical properties. Theoretical studies on derivatives like N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide have analyzed the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which govern their potential for luminescence. icm.edu.pl

Coordination of these ligands to metal ions can also yield luminescent complexes. For example, a zinc(II) complex with a related benzohydrazide (B10538) ligand has been shown to exhibit luminescence. researchgate.net Furthermore, some pyrazine hydrazone derivatives have been investigated as fluorescent sensors, demonstrating their ability to detect specific metal ions like Al³⁺ through changes in their fluorescence. scilit.com The phenomenon of crystallization-induced emission (CIE) has also been observed in similar supramolecular frameworks, where the restriction of intramolecular rotations in the solid state leads to enhanced light emission.

The rigid, rod-like structure inherent in many derivatives of this compound is a key feature for the design of liquid crystalline compounds. Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The formation of liquid crystalline phases is often driven by a combination of molecular shape and specific intermolecular interactions, such as hydrogen bonding.

While direct studies on this compound are limited, related hydrazide derivatives containing long alkoxy chains have been shown to exhibit smectic liquid crystal phases, where the intermolecular hydrogen bonding between hydrazide groups provides the necessary stability for the ordered phase. researchgate.net Similarly, phenylpyrazine compounds have been utilized as core structures in liquid crystalline materials. nih.gov It has been suggested that with appropriate structural modifications, such as the addition of flexible side chains to the pyrazine moiety, derivatives of this compound could be tailored to exhibit liquid crystalline properties. csic.es

Catalytic Applications as Ligands in Asymmetric Synthesis

In the field of asymmetric synthesis, the goal is to selectively produce one of a pair of mirror-image molecules (enantiomers). This is often achieved using chiral catalysts. Ligands derived from pyrazine and hydrazone structures are valuable in this context because they can coordinate with metal centers to create a chiral environment that directs the outcome of a chemical reaction.

While this compound itself is not chiral, it can be used as a scaffold to synthesize more complex, chiral ligands. For example, pyrazine-containing scaffolds have been incorporated into chiral N,N'-dioxide ligands, which, when complexed with a metal, catalyze asymmetric reactions to produce chiral pyrazoline-spirooxindoles with high enantioselectivity. rsc.org The hydrazone moiety is also a key component in ligands for asymmetric catalysis. Hydrazine (B178648) hydrate (B1144303) has been used in asymmetric reactions catalyzed by chiral squaramides to generate optically pure fused pyrazolines. x-mol.com

The ability of the pyrazine and hydrazide/hydrazone groups to act as bidentate or tridentate ligands allows them to form stable complexes with a variety of transition metals. nih.gov By designing these ligands with appropriate chiral auxiliaries, it is possible to develop catalysts that facilitate a wide range of enantioselective transformations, underscoring the potential of this compound as a foundational structure in the development of new asymmetric catalysts. acs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.